molecular formula C16H21NO4 B1194242 4-hydroxy-3-methoxybenzoic acid [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester

4-hydroxy-3-methoxybenzoic acid [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester

Cat. No.: B1194242
M. Wt: 291.34 g/mol
InChI Key: OZKTVDIYALBSMA-FUNVUKJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3-methoxybenzoic acid [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester is a methoxybenzoic acid.

Scientific Research Applications

Synthesis and Derivatives

  • The molecule has been used in the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties, which are useful for creating diverse natural and non-natural tropane alkaloids. These frameworks allow for divergent conversion to various alkaloids, indicating its utility in complex organic syntheses (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).

Biochemical Research

  • Research involving this compound has been conducted in pharmacological studies, particularly in understanding the heterogeneity of 5-HT3 receptor antagonists. These studies contribute to the knowledge of visceral hypersensitivity in conditions like irritable bowel syndrome (Langlois, Pascaud, Junien, Dahl, & Rivière, 1996).

Microbial Metabolism Studies

  • Investigations into the metabolism of aromatic acids by Pseudomonas putida have utilized derivatives of 4-hydroxy-3-methoxybenzoic acid to study the production of methanol. This research is valuable in understanding bacterial metabolic pathways (Donnelly & Dagley, 1980).

Natural Product Synthesis

  • The molecule has been employed in the asymmetric synthesis of the pentacyclic core of stemofoline, a process important in the creation of complex natural products. This indicates its role in synthesizing biologically active compounds (Burns, Helliwell, & Thomas, 2013).

Antibacterial Activity Research

  • Studies have synthesized novel ester/hybrid derivatives of vanillic acid, a closely related compound, to test for antibacterial activity. This research showcases the potential of such derivatives in developing new drug candidates (Satpute, Gangan, & Shastri, 2018).

Enantioselective Synthesis

  • The compound has been used in rhodium-catalyzed cycloadditions for the enantioselective synthesis of tropanes, demonstrating its role in creating optically active compounds (Reddy & Davies, 2007).

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate

InChI

InChI=1S/C16H21NO4/c1-17-11-4-5-12(17)9-13(8-11)21-16(19)10-3-6-14(18)15(7-10)20-2/h3,6-7,11-13,18H,4-5,8-9H2,1-2H3/t11-,12+,13?

InChI Key

OZKTVDIYALBSMA-FUNVUKJBSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC(=C(C=C3)O)OC

SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)O)OC

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-hydroxy-3-methoxybenzoic acid [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
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4-hydroxy-3-methoxybenzoic acid [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
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4-hydroxy-3-methoxybenzoic acid [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
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4-hydroxy-3-methoxybenzoic acid [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
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4-hydroxy-3-methoxybenzoic acid [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
Reactant of Route 6
4-hydroxy-3-methoxybenzoic acid [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester

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